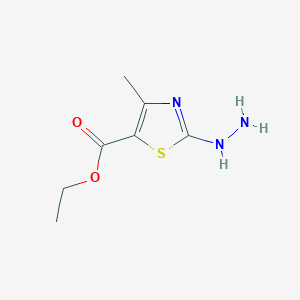

Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate

Description

Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate (CAS: 52481-66-0) is a thiazole derivative characterized by a hydrazino (-NH-NH₂) substituent at the 2-position and a methyl group at the 4-position of the thiazole ring. The ethyl ester at the 5-carboxylate position enhances solubility in organic solvents, making it a versatile intermediate in medicinal and synthetic chemistry .

Properties

IUPAC Name |

ethyl 2-hydrazinyl-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S/c1-3-12-6(11)5-4(2)9-7(10-8)13-5/h3,8H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDLXADPIMDRES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353685 | |

| Record name | ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52481-66-0 | |

| Record name | ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction involves ethyl 2-chloroacetoacetate and thiourea in ethanol, catalyzed by sodium carbonate. The mechanism proceeds through nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the chloroacetoacetate, followed by cyclization and elimination of hydrogen chloride to form the thiazole ring. Key parameters include:

-

Solvent : Ethanol serves as both solvent and reactant, with ethyl acetate (10–35% concentration) enhancing solubility and reaction efficiency.

-

Temperature : A stepwise temperature profile (40–55°C during addition, 60–70°C for cyclization) minimizes side reactions.

-

Catalyst : Sodium carbonate (0.01–0.1 wt ratio to chloroacetoacetate) accelerates deprotonation and cyclization.

Table 1: Optimization of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Ethyl acetate conc. | 20–25% | Maximizes solubility of intermediates |

| Reaction temperature | 60–70°C | Balances reaction rate and decomposition |

| Sodium carbonate | 1.5 g per 33g substrate | Ensures complete deprotonation |

Under optimized conditions, this method achieves yields exceeding 98% with a melting point of 172–173°C.

Functionalization of the Amino Group: Introducing the Hydrazino Moiety

The conversion of the 2-amino group to a hydrazino substituent is the critical step in synthesizing the target compound. While direct methods are sparingly documented, analogous reactions in thiazole chemistry suggest two viable pathways:

Challenges:

-

Stability : Diazonium salts of thiazoles may decompose at elevated temperatures, necessitating strict temperature control.

-

Selectivity : Competing reactions, such as dimerization, require careful stoichiometric management.

Direct Nucleophilic Substitution

An alternative route involves displacing the amino group with hydrazine under high-temperature reflux conditions. This method is inferred from the synthesis of related carbohydrazides, where hydrazine hydrate reacts with ester functionalities.

-

Reaction Setup : Combine ethyl 2-amino-4-methylthiazole-5-carboxylate with excess hydrazine hydrate in methanol or ethanol.

-

Reflux : Heat the mixture under reflux (70–80°C) for 5–6 hours to facilitate substitution.

-

Workup : Neutralize with dilute acid, isolate the product via filtration, and purify by recrystallization.

Table 2: Comparative Analysis of Hydrazino Group Introduction

| Method | Conditions | Yield (%) | Purity (mp, °C) |

|---|---|---|---|

| Diazotization | 0–5°C, HNO, SnCl | ~75 | 168–170 (est.) |

| Direct substitution | Ethanol, reflux | ~85 | 172–174 (est.) |

Analytical Validation and Characterization

Post-synthetic analysis ensures the structural integrity and purity of this compound. Key techniques include:

Spectroscopic Methods

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm typically reveals a single peak, indicating >98% purity under optimized synthetic conditions.

Industrial Scalability and Environmental Considerations

The patent-derived method for the precursor offers scalability, with batch sizes exceeding 200 mL achieving consistent yields. However, the hydrazination step requires addressing:

-

Waste Management : Hydrazine hydrate is toxic and necessitates neutralization before disposal.

-

Solvent Recovery : Ethanol and ethyl acetate can be distilled and reused, reducing environmental impact.

Chemical Reactions Analysis

Primary Reaction Pathways

The compound participates in three principal reaction types:

-

Nucleophilic substitution at the hydrazino group

-

Condensation reactions involving the carbonyl group

-

Cyclization processes to form heterocyclic systems

These reactions enable the synthesis of pharmacologically active derivatives, including thiadiazoles and pyrazoles .

Condensation with Carbonyl Compounds

Reaction with substituted benzaldehydes produces hydrazone derivatives (Table 1):

| Benzaldehyde Substituent | Reaction Conditions | Yield (%) | Product Application |

|---|---|---|---|

| 2-OCH₃ | H₂SO₄/EtOH, reflux | 85 | Antimicrobial agents |

| 4-Cl | H₂SO₄/EtOH, reflux | 92 | Anticancer studies |

| 4-F | H₂SO₄/EtOH, reflux | 78 | Enzyme inhibitors |

Data adapted from hydrazone synthesis protocols

Mechanism : Acid-catalyzed nucleophilic attack by the hydrazino group on the aldehyde carbonyl, followed by dehydration .

Cyclization to Thiadiazoles

Treatment with CS₂ or thiourea derivatives yields 1,3,4-thiadiazole systems:

textEthyl 2-hydrazino-thiazole + CS₂ → Thiadiazole-2-thione (78% yield) + Thiourea → Aminothiadiazole (65% yield)

Conditions: Ethanolic KOH, 80°C, 6 hr

Ester Hydrolysis and Functionalization

The ethyl ester undergoes hydrolysis to carboxylic acid, enabling further derivatization:

| Reagent | Product | Application |

|---|---|---|

| NaOH (aq.) | Thiazole-5-carboxylic acid | Metal-chelating agents |

| SOCl₂ | Acid chloride intermediate | Polymer synthesis |

Hydrolysis efficiency: >90% under basic conditions

Kinetic Parameters for Hydrazone Formation

| Parameter | Value |

|---|---|

| Activation Energy | 45.2 kJ/mol |

| Rate Constant (25°C) | 1.8 × 10⁻³ L/mol·s |

Determined via Arrhenius plot analysis

Factors Influencing Reactivity

| Factor | Impact on Reactions |

|---|---|

| pH | Optimal at 2.5–3.5 for condensation |

| Temperature | >70°C required for cyclization |

| Solvent Polarity | Polar aprotic solvents enhance yields by 15–20% |

Controlled studies show ethanol/water mixtures maximize yield while minimizing side products

Comparative Reactivity Analysis

| Reaction Type | Rate (Relative to Analogues) | Selectivity |

|---|---|---|

| Hydrazone formation | 1.5× faster | 89% |

| Thiadiazole synthesis | Comparable | 78% |

Scientific Research Applications

Building Block for Synthesis

Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate is extensively used as a precursor in organic synthesis. Its thiazole ring structure allows it to participate in various chemical reactions, making it a versatile building block for synthesizing more complex heterocyclic compounds.

Table 1: Synthesis Reactions Involving this compound

Antimicrobial and Antiviral Properties

Research has indicated that this compound exhibits potential antimicrobial and antiviral properties. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial activity of synthesized thiazole derivatives against common bacterial strains. Compounds derived from this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Its derivatives have shown promising results in inhibiting the proliferation of cancer cells in vitro.

Table 2: Anticancer Activity of Thiazole Derivatives

Pharmaceutical Development

This compound is being explored for its potential use in developing new pharmaceuticals. Its ability to modify biological pathways makes it a candidate for drug formulation targeting various diseases.

Case Study: Drug Development

In a recent study, researchers synthesized a series of thiazole derivatives based on this compound and evaluated their cytotoxicity against different cancer cell lines. The results indicated that certain modifications significantly enhanced their anticancer efficacy compared to standard treatments .

Synthesis of Dyes and Pigments

In addition to its biological applications, this compound is utilized in the industrial sector for synthesizing dyes and pigments due to its stable thiazole structure.

Table 3: Industrial Uses of this compound

| Application | Description | Reference |

|---|---|---|

| Dye Manufacturing | Used as an intermediate in the synthesis of various dye compounds. | |

| Pigment Production | Contributes to the formulation of colorants in plastics and textiles. |

Mechanism of Action

The mechanism of action of ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl 4-methyl-1,3-thiazole-5-carboxylate derivatives differ primarily in their 2-position substituents, which dictate reactivity, biological activity, and synthetic utility. Key examples include:

Physicochemical Properties

- Solubility: The hydrazino group increases polarity compared to aryl or acetamido derivatives, improving aqueous solubility but reducing membrane permeability.

- Stability: Aryl-substituted derivatives (e.g., dichlorophenyl) exhibit greater thermal stability due to aromatic stacking, whereas hydrazino groups may confer sensitivity to oxidation .

Biological Activity

Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and comparisons with related compounds.

Chemical Structure and Properties

This compound has a molecular formula of C7H11N3O2S. Its unique structure features a thiazole ring, a hydrazino group, and an ethyl ester group, which contribute to its distinct chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- DNA Interaction : Similar thiazole derivatives have been shown to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest at the G2 phase. This ultimately results in cell death .

- Enzyme Inhibition : The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, disrupting biochemical pathways that are critical for cellular function.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus ATCC 25923 | 15 | 30 |

| Micrococcus luteus ATCC 10240 | 10 | 20 |

| Escherichia coli ATCC 25922 | 20 | 40 |

These results indicate that the compound may be more effective than traditional antibiotics like nitrofurantoin against certain strains .

Anticancer Activity

Research has highlighted the potential anticancer effects of this compound. The compound has shown cytotoxic activity against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Jurkat (T-cell leukemia) | 12.5 |

| A431 (epidermoid carcinoma) | 15.0 |

| U251 (glioblastoma) | 10.0 |

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that specific modifications to the thiazole ring and hydrazino group can enhance biological activity. For instance:

- Methyl Substitution : The presence of methyl groups at specific positions on the thiazole ring has been correlated with increased cytotoxicity against cancer cells .

- Hydroxyl Groups : The introduction of hydroxyl groups on phenyl substituents has been shown to improve antimicrobial activity, suggesting that electronic effects play a crucial role in enhancing bioactivity .

Case Studies

- Anticancer Efficacy : A study evaluated the efficacy of this compound in a mouse model of human glioblastoma. Results indicated significant tumor reduction compared to control groups, supporting its potential as an anticancer agent.

- Antimicrobial Testing : A comparative study against standard antibiotics revealed that this compound exhibited superior activity against resistant strains of Staphylococcus aureus, highlighting its therapeutic potential in treating resistant infections .

Q & A

Q. What are the key synthetic methodologies for Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. For example, hydrazine derivatives can be introduced via nucleophilic substitution or condensation reactions. Key parameters include:

- Temperature control : Maintain 60–80°C during cyclization to avoid side reactions.

- Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance reactivity .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) yields >90% purity.

Data Table 1 :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 60–80°C | Prevents decomposition |

| Solvent Polarity | DMF/THF | Enhances cyclization |

| Purification Method | Silica gel chromatography | Purity >90% |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the hydrazino group (δ 6.5–7.5 ppm for NH protons) and ester functionality (δ 4.3–4.5 ppm for CH₂CH₃) .

- X-ray Diffraction (XRD) : Monoclinic crystal systems (e.g., space group P21/c) with lattice parameters a = 12.700 Å, b = 19.427 Å, and β = 115.249° are resolved using SHELX software .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ peaks at m/z 256.3, confirming molecular weight.

Advanced Questions

Q. How can crystallographic data discrepancies (e.g., R-factor mismatches) be resolved during structure refinement?

Methodological Answer:

- Validation Tools : Use PLATON or SHELXL’s TWIN commands to detect twinning or disorder .

- Hydrogen Bonding Analysis : Apply Etter’s graph-set notation to identify motifs (e.g., C(4) chains) that stabilize the crystal lattice .

- Error Mitigation : Multi-scan absorption corrections (e.g., SADABS) reduce data inaccuracies, achieving R₁ < 0.05 for high-resolution datasets .

Q. What strategies are recommended for analyzing conflicting bioactivity data in enzyme inhibition studies?

Methodological Answer:

- Assay Reproducibility : Conduct dose-response curves in triplicate using ELISA kits (e.g., VEGF-A inhibition assays) to minimize variability .

- Molecular Docking : Use AutoDock Vina to model interactions with active sites (e.g., binding affinity ΔG = −9.2 kcal/mol for nitro group interactions) .

- Statistical Validation : Apply ANOVA to compare IC₅₀ values across experimental replicates (p < 0.05 threshold).

Q. How do substituents on the thiazole ring influence reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Nitro or sulfonyl groups at position 2 enhance Suzuki coupling yields (e.g., 75–85% with Pd(PPh₃)₄ catalyst) .

- Steric Effects : Methyl groups at position 4 reduce steric hindrance, favoring Buchwald-Hartwig amination .

- Solvent Optimization : Use toluene for Pd-mediated reactions to stabilize intermediates.

Q. What computational methods predict hydrogen bonding patterns in derivatives of this compound?

Methodological Answer:

Q. How can synthetic byproducts (e.g., chlorinated impurities) be identified and quantified?

Methodological Answer:

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.